molecular formula C17H20N2O3 B1386966 1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1171045-22-9

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B1386966
CAS No.: 1171045-22-9
M. Wt: 300.35 g/mol
InChI Key: RZMXVDPYPYGRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. For instance, direct arylation of oxazoles has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of oxazole derivatives is influenced by the substitution pattern. It was found that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

Oxazole derivatives have been involved in various chemical reactions. For example, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives depend on their specific structure. For instance, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .

Future Directions

Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities. Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

Properties

IUPAC Name

1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-15(11-19-9-5-8-14(10-19)17(20)21)18-16(22-12)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMXVDPYPYGRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 2
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 3
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 4
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.